molecular formula C12H15NO2 B1345126 4'-Morpholinoacetophenone CAS No. 39910-98-0

4'-Morpholinoacetophenone

Cat. No. B1345126
Key on ui cas rn: 39910-98-0
M. Wt: 205.25 g/mol
InChI Key: AKQWEDMTPCAESO-UHFFFAOYSA-N
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Patent
US07982064B2

Procedure details

According to General Procedure B, a mixture of 4-chloroacetophenone (65 μL, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (83:2:15 to 78:2:20 hexane/Et3N/EtOAc, silica gel) gave 52b (76 mg, 74%) as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.90 (d, 2H, J=9.0 Hz), 6.87 (d, 2H, J=9.0 Hz), 3.86 (t, 4H, J=4.8 Hz), 3.31 (t, 4H, J=5.1 Hz), 2.53 (s, 3H); 13C NMR (75.5 MHz, CDCl3) 196.4, 154.2, 130.3, 128.1, 113.2, 66.5, 47.5, 26.1.
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)=[O:3].[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.CC([O-])(C)C.[Na+].C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2[C-](N(C)C)C=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1)(=[O:3])[CH3:1] |f:2.3,6.7.8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
65 μL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
52 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
67 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
10 mg
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C=1[C-](C=CC1)N(C)C)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (83:2:15 to 78:2:20 hexane/Et3N/EtOAc, silica gel)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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